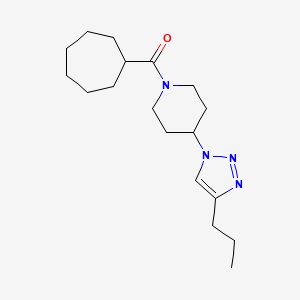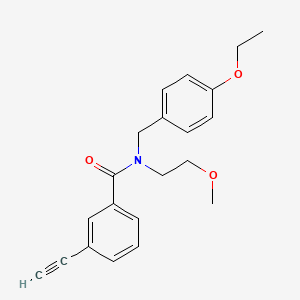![molecular formula C20H25NO2 B5905130 2-({2-[2-(4-hydroxyphenyl)ethyl]piperidin-1-yl}methyl)phenol](/img/structure/B5905130.png)
2-({2-[2-(4-hydroxyphenyl)ethyl]piperidin-1-yl}methyl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-({2-[2-(4-hydroxyphenyl)ethyl]piperidin-1-yl}methyl)phenol, also known as HPPMP, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. HPPMP is a member of the phenylpiperidine family of compounds and has been shown to have a wide range of biochemical and physiological effects.
作用機序
The exact mechanism of action of 2-({2-[2-(4-hydroxyphenyl)ethyl]piperidin-1-yl}methyl)phenol is not fully understood. However, it is believed to act as a dopamine D2 receptor antagonist and a serotonin 5-HT1A receptor agonist. Additionally, 2-({2-[2-(4-hydroxyphenyl)ethyl]piperidin-1-yl}methyl)phenol has been shown to modulate the activity of several other neurotransmitter systems, including the glutamatergic and GABAergic systems.
Biochemical and Physiological Effects:
2-({2-[2-(4-hydroxyphenyl)ethyl]piperidin-1-yl}methyl)phenol has been shown to have a wide range of biochemical and physiological effects. It has been shown to decrease the activity of the dopaminergic system in the brain, which may contribute to its antipsychotic effects. Additionally, 2-({2-[2-(4-hydroxyphenyl)ethyl]piperidin-1-yl}methyl)phenol has been shown to increase the activity of the serotonergic system, which may contribute to its antidepressant and anxiolytic effects.
実験室実験の利点と制限
One advantage of using 2-({2-[2-(4-hydroxyphenyl)ethyl]piperidin-1-yl}methyl)phenol in lab experiments is that it has been shown to have a wide range of biochemical and physiological effects, making it a useful tool for studying the function of various neurotransmitter systems. Additionally, 2-({2-[2-(4-hydroxyphenyl)ethyl]piperidin-1-yl}methyl)phenol has been shown to have low toxicity in animal models. However, one limitation of using 2-({2-[2-(4-hydroxyphenyl)ethyl]piperidin-1-yl}methyl)phenol in lab experiments is that it is a complex compound that requires a multi-step synthesis process, which may limit its availability and increase its cost.
将来の方向性
There are several future directions for research on 2-({2-[2-(4-hydroxyphenyl)ethyl]piperidin-1-yl}methyl)phenol. One area of research is the development of more efficient synthesis methods for 2-({2-[2-(4-hydroxyphenyl)ethyl]piperidin-1-yl}methyl)phenol, which could increase its availability and decrease its cost. Additionally, further research is needed to fully understand the mechanism of action of 2-({2-[2-(4-hydroxyphenyl)ethyl]piperidin-1-yl}methyl)phenol and its potential therapeutic applications. Finally, more research is needed to determine the safety and efficacy of 2-({2-[2-(4-hydroxyphenyl)ethyl]piperidin-1-yl}methyl)phenol in human clinical trials.
合成法
The synthesis of 2-({2-[2-(4-hydroxyphenyl)ethyl]piperidin-1-yl}methyl)phenol is a complex process that involves several steps. The first step is the reaction of 4-hydroxybenzaldehyde with 2-(2-bromoethyl)piperidine in the presence of a base to form the intermediate 2-(2-bromoethyl)-4-hydroxybenzaldehyde. This intermediate is then reacted with 2-(piperidin-1-ylmethyl)phenol in the presence of a catalyst to form 2-({2-[2-(4-hydroxyphenyl)ethyl]piperidin-1-yl}methyl)phenol.
科学的研究の応用
2-({2-[2-(4-hydroxyphenyl)ethyl]piperidin-1-yl}methyl)phenol has been the subject of scientific research due to its potential therapeutic applications. It has been shown to have antipsychotic, antidepressant, and anxiolytic effects in animal models. Additionally, 2-({2-[2-(4-hydroxyphenyl)ethyl]piperidin-1-yl}methyl)phenol has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
2-[[2-[2-(4-hydroxyphenyl)ethyl]piperidin-1-yl]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2/c22-19-12-9-16(10-13-19)8-11-18-6-3-4-14-21(18)15-17-5-1-2-7-20(17)23/h1-2,5,7,9-10,12-13,18,22-23H,3-4,6,8,11,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHUBUHKMTCJZBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CCC2=CC=C(C=C2)O)CC3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methyl-N-[(3-methyl-2-thienyl)methyl]-N-[(1-pyrimidin-2-yl-1H-pyrrol-2-yl)methyl]propan-1-amine](/img/structure/B5905052.png)
![2,6-dimethyl-4-{[methyl(2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)amino]methyl}phenyl acetate](/img/structure/B5905059.png)

![N-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-2-methoxy-N-(4-methylbenzyl)ethanamine](/img/structure/B5905079.png)


![1-allyl-4-[(3-propyl-1H-pyrazol-5-yl)carbonyl]piperazine](/img/structure/B5905094.png)
![2-[4-({isobutyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)-3,5-dimethyl-1H-pyrazol-1-yl]ethanol](/img/structure/B5905105.png)
![N-[3-(1H-imidazol-1-yl)propyl]-N-(pyridin-3-ylmethyl)-1H-pyrrole-2-carboxamide](/img/structure/B5905109.png)
![(1R,9aR)-1-[(5-methoxy-1H-benzimidazol-1-yl)methyl]octahydro-2H-quinolizin-1-ol](/img/structure/B5905120.png)

![2-[(3-methylphenyl)(methylsulfonyl)amino]-N-[(4-propyl-4H-1,2,4-triazol-3-yl)methyl]acetamide](/img/structure/B5905134.png)
![1-[2-(3-methylphenyl)pyrimidin-5-yl]-N-[2-(1H-pyrazol-1-ylmethyl)benzyl]methanamine](/img/structure/B5905140.png)
![4-(allyloxy)-N-[(1R)-2-amino-1-methyl-2-oxoethyl]-3-ethoxybenzamide](/img/structure/B5905146.png)